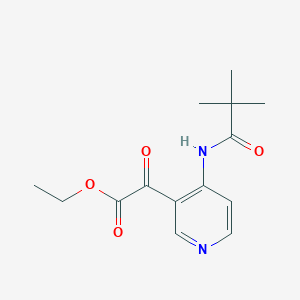

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate

Beschreibung

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate (CAS 191338-94-0) is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol . Its structure features a pyridine ring substituted at the 3-position with a pivalamido (tert-butyl carboxamide) group and an ethyl 2-oxoacetate moiety. This compound is primarily utilized as a pharmaceutical intermediate, with storage recommendations at 2–8°C under dry, sealed conditions to ensure stability .

Eigenschaften

IUPAC Name |

ethyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-5-20-12(18)11(17)9-8-15-7-6-10(9)16-13(19)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYHAJDLOHTAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CN=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169490 | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191338-94-0 | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191338-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl oxalate with 4-pivalamidopyridine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction and then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The process includes steps such as solvent recovery, recycling, and waste management to ensure environmental compliance.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The α-keto ester moiety undergoes nucleophilic attack, primarily at the carbonyl carbon. This reactivity is exploited in cyclocondensation reactions:

-

Reaction with Hydroxylamine Hydrochloride :

In aqueous medium catalyzed by 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, this compound participates in one-pot multicomponent reactions with diethyl 3-oxopentanedioate and aryl aldehydes to yield ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives. The reaction proceeds via imine formation followed by cyclization, achieving high yields (75–92%) without detectable by-products .Key Conditions :

Catalyst Loading Solvent Temperature Yield Range 5 mol% H₂O 25°C 75–92%

Ester Hydrolysis and Decarboxylation

The ethyl ester group is hydrolyzed to carboxylic acids under basic or acidic conditions:

-

Hydrolysis with NaOH :

Produces 2-(4-pivalamidopyridin-3-yl)-2-oxoacetic acid, but strong bases promote decarboxylation to form undesired by-products . -

Alternative Deprotection :

BBr₃ in CH₂Cl₂ selectively cleaves the pivalamide group without affecting the ester, enabling subsequent functionalization .Comparative Yields :

Method Product Yield NaOH (60°C) Decarboxylated by-products <10% BBr₃/CH₂Cl₂ (RT) Intact carboxylic acid derivative 85–90%

Ortho-Lithiation and Electrophilic Trapping

The pivalamide group directs regioselective lithiation at the pyridine’s ortho position:

-

Reaction with n-BuLi/Diethyl Oxalate :

Generates α-keto ester intermediates, which are pivotal in synthesizing naphthyridines. For example, lithiation at -78°C followed by quenching with diethyl oxalate yields Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate in 25.6–52% yield .Typical Procedure :

-

Dissolve 4-pivalamidopyridine in THF.

-

Add n-BuLi (2.3M in hexane) at -78°C.

-

Introduce diethyl oxalate, warm to RT, and stir for 2h.

-

Isolate via extraction (EtOAc/H₂O) and silica gel chromatography.

Yield Optimization :

Scale (mmol) Solvent Temperature Yield 16.83 THF -78°C → RT 25.6% 30 THF -78°C → RT 52% -

Oxidation and Reduction Pathways

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Pharmaceutical Intermediates:

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is primarily utilized as a pharmaceutical intermediate in the synthesis of various drugs. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.

Case Study:

A study highlighted its role in synthesizing pivalamide derivatives, which are essential in developing anti-inflammatory and analgesic drugs. The compound acts as a key building block due to its ability to undergo nucleophilic substitution reactions, facilitating the introduction of functional groups necessary for biological activity .

2. Skincare and Medical Ingredients:

The compound has also found applications in skincare formulations due to its potential as an active ingredient. Its properties may enhance the efficacy of topical treatments, particularly those aimed at reducing inflammation or promoting skin regeneration .

Chemical Engineering Applications

1. Ion Exchange:

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate can serve as an ion exchanger, which is valuable in various chemical processes. This application is particularly relevant in water treatment and purification systems where ion exchange resins are employed to remove contaminants from water.

2. Dye Auxiliary:

In the textile industry, this compound has been noted for its use as a dye auxiliary, improving the fixation and brightness of dyes on fabrics . This application underscores its versatility beyond pharmaceuticals.

Data Table: Applications Overview

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Intermediates | Key building block for drug synthesis | Used in anti-inflammatory drug development |

| Skincare Products | Active ingredient for topical formulations | Enhances efficacy of skin treatments |

| Chemical Engineering | Functions as an ion exchanger | Useful in water treatment processes |

| Textile Industry | Acts as a dye auxiliary | Improves dye fixation and brightness |

Wirkmechanismus

The mechanism of action of Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

The following table summarizes key structural and functional differences between ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate and related compounds:

Structural and Functional Insights

Pivalamido Group vs. Bulky Aromatic Substituents

The pivalamido group in the target compound confers steric bulk and metabolic stability, as tert-butyl groups are known to resist enzymatic degradation . In contrast, fluoroquinolone derivatives with anthracenyl/phenanthrenyl substituents () leverage polyaromatic moieties for DNA intercalation, enhancing antibacterial activity. However, the absence of aromaticity in the pivalamido group suggests divergent biological targets or mechanisms .

Pyridine vs. Pyrazole/Oxazine Heterocycles

The pyridine core in the target compound differs from the pyrazolyl () and oxazine () rings in analogues.

Electron-Withdrawing Groups: Nitro vs. Pivalamido

The nitro group in ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate () is strongly electron-withdrawing, which may accelerate hydrolysis or redox reactions compared to the electron-neutral pivalamido group. This difference highlights the trade-off between reactivity and stability in drug design .

Biologische Aktivität

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and related research findings.

Chemical Structure and Properties

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate features a pyridine ring substituted with a pivalamide group, contributing to its unique properties. The compound can be synthesized through various chemical pathways, and its structure can be characterized using techniques such as NMR and X-ray crystallography.

Anticancer Activity

Recent studies have indicated that Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). The compound's mechanism of action primarily involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway.

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT-116 | 9.71 ± 1.4 | DHODH inhibition |

| MIA PaCa-2 | 26.2 ± 1.8 | Less sensitive due to lower DHODH expression |

The data suggests that the compound significantly inhibits cell proliferation by inducing pyrimidine depletion, leading to cell cycle arrest at the S-phase .

Antimicrobial Activity

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate has also shown antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These findings indicate the potential of this compound as a lead for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate has been associated with anti-inflammatory and antidiabetic activities. Research indicates that it may modulate inflammatory pathways and improve insulin sensitivity in vitro.

Case Study 1: Anticancer Efficacy in Vivo

In a preclinical study, mice bearing HCT-116 tumors were treated with Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests were conducted on various strains of bacteria to evaluate the antimicrobial efficacy of the compound. The results indicated that Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a targeted mechanism of action.

Q & A

Basic: What are the recommended synthetic methodologies for preparing Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate?

Methodological Answer:

The synthesis of α-ketoesters like this compound can be achieved via the reduction of nitroacetate precursors. For example, ethyl 2-nitro-2-(aryl)acetates can be reduced to α-ketoesters using catalytic hydrogenation or other reducing agents. A similar protocol was demonstrated for ethyl 2-oxo-2-(p-tolyl)acetate, where ethyl 2-nitro-2-(p-tolyl)acetate was reduced to yield the α-ketoester (67% yield) with spectral data confirmed via NMR . Adapting this method, the pivalamido-substituted pyridine precursor could undergo analogous nitro-to-ketone conversion. Purification via column chromatography and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical for validation.

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL ) is widely used for structure refinement, particularly for small molecules. SHELXL automates absorption corrections, handles twinning, and refines anisotropic displacement parameters. For example, disordered regions in similar pyridine derivatives were resolved using SHELXL’s restraints and constraints . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Key metrics include R-factor (< 0.05) and data-to-parameter ratio (> 10:1) .

Basic: What safety precautions are critical during handling and storage?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for analogous α-ketoesters:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the pivalamido group .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic disorder in the pivalamido group be resolved during refinement?

Methodological Answer:

The bulky pivalamido group may exhibit rotational disorder. In SHELXL:

- Use PART and SUMP commands to model partial occupancy.

- Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.

- Validate with ADDSYM to check for missed symmetry elements. For example, a pyridin-3-yl derivative with disordered substituents achieved an R-factor of 0.054 using these strategies . Pair with DFT calculations (e.g., Gaussian) to compare optimized and experimental geometries .

Advanced: What mechanistic insights exist for the reactivity of the α-ketoester moiety in nucleophilic reactions?

Methodological Answer:

The α-ketoester’s electrophilic carbonyl is prone to nucleophilic attack. Studies on ethyl 2-oxo-2-(aryl)acetates show:

- Amide coupling : The keto group reacts with amines (e.g., NH) to form α-ketoamides under mild conditions.

- Reduction : Sodium borohydride selectively reduces the ketone to an alcohol, leaving the ester intact (monitored by TLC).

- Stability : The ester group hydrolyzes in acidic/alkaline conditions, requiring pH-controlled buffers (pH 6–8) during reactions .

Advanced: How can conflicting spectral or crystallographic data be resolved?

Methodological Answer:

Contradictions between NMR and X-ray data often arise from dynamic processes (e.g., rotamers). Strategies include:

- VT-NMR : Variable-temperature NMR to identify slow exchange processes.

- DFT Optimization : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles.

- Twinned Data : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, as demonstrated in isothiazolo[5,4-b]pyridine derivatives .

Advanced: What are the challenges in studying the compound’s stability under physiological conditions?

Methodological Answer:

The ester and pivalamido groups are hydrolytically labile. Methodological steps:

- pH Stability Assays : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS.

- Metabolite Identification : Use liver microsomes to detect hydrolysis products (e.g., pyridin-3-yl acetic acid).

- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.